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Compound of Interest

Compound Name: Phenyl 4-chlorobenzoate

Cat. No.: B168022

Spectroscopic Data of Phenyl 4-chlorobenzoate:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl
4-chlorobenzoate, a chemical compound of interest in various research and development
applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties
« IUPAC Name: phenyl 4-chlorobenzoate[1]

« Molecular Formula: C13HeClOz[1]

« Molecular Weight: 232.66 g/mol [1]

e CAS Number: 1871-38-1[1]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a
thorough characterization of Phenyl 4-chlorobenzoate.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b168022?utm_src=pdf-interest
https://www.benchchem.com/product/b168022?utm_src=pdf-body
https://www.benchchem.com/product/b168022?utm_src=pdf-body
https://www.benchchem.com/product/b168022?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-4-chlorobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-4-chlorobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-4-chlorobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-4-chlorobenzoate
https://www.benchchem.com/product/b168022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
1H NMR Spectroscopy Data (Predicted)

Due to the limited availability of experimental tH NMR data in the searched literature, a
predicted spectrum is presented based on established chemical shift principles for similar
aromatic esters.

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Protons ortho to the
~8.10 Doublet 2H carbonyl group on the
chlorobenzoyl ring
Protons meta to the
~7.50 Doublet 2H carbonyl group on the
chlorobenzoyl ring
] Meta protons of the
~7.45 Triplet 2H )
phenyl ring
] Para proton of the
~7.30 Triplet 1H )
phenyl ring
Ortho protons of the
~7.20 Doublet 2H

phenyl ring

13C NMR Spectroscopy Data

The PubChem database indicates the availability of a $3C NMR spectrum for Phenyl 4-
chlorobenzoate.[1] While a detailed peak list is not provided, the expected chemical shifts are
in the aromatic region (approximately 120-150 ppm) and for the carbonyl carbon (around 165

ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The vapor

phase IR spectrum of Phenyl 4-chlorobenzoate is available in the PubChem database.[1] The

characteristic absorption bands are summarized below.

Wavenumber (cm—?) Intensity Assignment

C=0 (ester carbonyl)
~1735 Strong ]

stretching
~1270 Strong C-O (ester) stretching
~1590, 1490 Medium-Strong C=C aromatic ring stretching
~1100 Strong C-Cl stretching
~3100-3000 Medium C-H (aromatic) stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The GC-MS data for Phenyl 4-chlorobenzoate is available in the PubChem

database.[1]

m/z Relative Intensity Assignment

[M]*, [M+2]* (Molecular ion
232/234 Moderate peak with isotopic pattern for

Chlorine)

) [CICeH4CO]* (4-chlorobenzoyl

139/141 High _

cation, base peak)

[CICeHa4]* (4-chlorophenyl
111/113 Moderate )

cation)
77 Moderate [CeHs]* (Phenyl cation)

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques

described above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Phenyl 4-chlorobenzoate in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

'H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use
tetramethylsilane (TMS) as an internal standard (O ppm).

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
obtain singlets for each unique carbon atom.

FT-IR Spectroscopy (Solid Sample)

Sample Preparation: Prepare a KBr pellet by grinding a small amount of Phenyl 4-
chlorobenzoate with dry potassium bromide and pressing the mixture into a thin,
transparent disk.

Instrument: A Fourier-transform infrared spectrophotometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm™1.

Data Processing: Perform a background subtraction to remove atmospheric and instrument
interferences.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a dilute solution of Phenyl 4-chlorobenzoate in a volatile
organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a
gas chromatograph (GC) for separation and purification.

lonization: Use a standard electron ionization source (typically 70 eV) to generate charged
fragments.[2][3]
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Phenyl 4-chlorobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of Phenyl 4-chlorobenzoate (NMR,
IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168022#spectroscopic-data-of-phenyl-4-
chlorobenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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